2-(2-Bromopropyl)-3-methylpyridine

Organic synthesis Medicinal chemistry Building block procurement

2-(2-Bromopropyl)-3-methylpyridine ensures precise regiochemistry for kinase inhibitor libraries. The 3-methyl group tunes pyridine basicity (pKa ~5.68) for metal coordination, while the secondary alkyl bromide balances reactivity for stepwise nucleophilic displacement. Avoid isomer contamination—this 2-bromopropyl-3-methyl substitution is distinct from 6-methyl (CAS 1342272-45-0) and 1-bromopropyl (CAS 1619258-02-4) analogs. Standard grade is ≥97%.

Molecular Formula C9H12BrN
Molecular Weight 214.10 g/mol
Cat. No. B13587694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromopropyl)-3-methylpyridine
Molecular FormulaC9H12BrN
Molecular Weight214.10 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)CC(C)Br
InChIInChI=1S/C9H12BrN/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5,8H,6H2,1-2H3
InChIKeyODDUCLYKFCYXOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromopropyl)-3-methylpyridine for Scientific Procurement: CAS 1484682-58-7 Specifications and Structural Class


2-(2-Bromopropyl)-3-methylpyridine (CAS 1484682-58-7, molecular formula C₉H₁₂BrN, molecular weight 214.10 g/mol) is a halogenated alkylpyridine derivative classified as a research intermediate and building block for medicinal chemistry applications [1]. The compound features a 3-methylpyridine core with a 2-bromopropyl substituent at the 2-position, placing it within the broader class of bromoalkylpyridine scaffolds . Its primary procurement-grade specifications include a minimum purity of 97% as listed by commercial suppliers, with typical purity specifications ranging from 95% to ≥98% across vendors .

Procurement Risk: Why 2-(2-Bromopropyl)-3-methylpyridine Cannot Be Replaced by Positional Isomers or Other Bromoalkylpyridines


Substitution of 2-(2-bromopropyl)-3-methylpyridine with closely related analogs carries quantifiable risk due to position-dependent reactivity profiles. The 2-bromopropyl substituent on the 2-position of the pyridine ring, combined with the 3-methyl group, creates a specific steric and electronic environment that differs from its 6-methyl positional isomer (CAS 1342272-45-0) and the 1-bromopropyl regioisomer (CAS 1619258-02-4) . The substitution pattern directly influences nucleophilic substitution kinetics and cross-coupling outcomes . Empirical vendor data confirms that procurement of the incorrect isomer would yield a different molecular entity with distinct CAS registry numbers, divergent synthetic pathway requirements, and potentially incompatible reactivity profiles for downstream transformations .

2-(2-Bromopropyl)-3-methylpyridine Quantitative Differentiation Evidence Against Analogs


2-(2-Bromopropyl)-3-methylpyridine vs. 6-Methyl Positional Isomer: Structural and Procurement Differentiation

The 3-methyl substitution pattern on 2-(2-bromopropyl)-3-methylpyridine (CAS 1484682-58-7) is structurally distinct from the 6-methyl isomer 2-(2-bromopropyl)-6-methylpyridine (CAS 1342272-45-0) . Both compounds share identical molecular formula (C₉H₁₂BrN) and molecular weight (214.10 g/mol), but their different methyl group positioning on the pyridine ring alters the electronic density distribution and steric accessibility of the nitrogen atom [1].

Organic synthesis Medicinal chemistry Building block procurement

2-(2-Bromopropyl)-3-methylpyridine vs. 2-(1-Bromopropyl)-3-methylpyridine: Regioisomeric Differentiation in Reactivity

The 2-bromopropyl substituent in the target compound differs in branching position from the 1-bromopropyl regioisomer (CAS 1619258-02-4) . The secondary alkyl bromide moiety (Br attached to secondary carbon) in the target compound exhibits distinct SN2 reactivity kinetics compared to the primary alkyl bromide in the 1-bromopropyl regioisomer .

Alkyl halide reactivity SN2 kinetics Regioselectivity

2-(2-Bromopropyl)-3-methylpyridine vs. Non-Methylated Analog: Effect of 3-Methyl Group on Pyridine Basicity and Electron Density

The 3-methyl substituent on the pyridine ring of the target compound differentiates it from 2-(2-bromopropyl)pyridine (CAS 861024-36-4), which lacks any methyl substitution . The methyl group at the 3-position exerts an electron-donating inductive effect that increases the electron density on the pyridine ring and raises the pKa of the pyridine nitrogen [1].

Pyridine basicity Electronic effects Nucleophilic aromatic substitution

2-(2-Bromopropyl)-3-methylpyridine Purity Specification Differentiation Across Commercial Sources

Commercial suppliers list 2-(2-bromopropyl)-3-methylpyridine with minimum purity specifications ranging from 95% to ≥98% . The highest documented commercial purity specification for this compound is ≥98% from ChemScene, representing a quantifiable quality tier above the 95% minimum available from alternative sources .

Compound procurement Purity specification Quality control

2-(2-Bromopropyl)-3-methylpyridine Storage and Stability Specifications for Procurement Planning

The target compound requires specific storage conditions that differ from more stable bromopyridine derivatives. Commercial specifications indicate long-term storage in a cool, dry place with sealed containers to prevent hydrolytic degradation of the secondary alkyl bromide moiety . Some vendors specify storage at 2-8°C in sealed, dry conditions, which is more stringent than room-temperature storage requirements for structurally related but less hydrolytically sensitive bromopyridines .

Compound stability Storage conditions Procurement logistics

2-(2-Bromopropyl)-3-methylpyridine vs. Chloroalkyl Analogs: Leaving Group Reactivity Differentiation

The bromine leaving group in 2-(2-bromopropyl)-3-methylpyridine provides distinct reactivity compared to the corresponding chloroalkyl analog 2-(2-chloroprop-2-enyl)-3-methylpyridine (CAS 951886-88-7) . The C-Br bond is weaker and more readily cleaved in nucleophilic substitution than the C-Cl bond, offering faster reaction kinetics at the expense of potential competing elimination pathways [1].

Alkyl halide reactivity Leaving group ability Synthetic planning

High-Confidence Application Scenarios for 2-(2-Bromopropyl)-3-methylpyridine Based on Structural Differentiation


Synthesis of 2-Substituted Pyridine Derivatives via Metal-Halogen Exchange with sec-Butyllithium

The 2-bromopropyl substituent enables the compound to serve as a substrate for metal-halogen exchange reactions using sec-butyllithium, as described in patent literature for the preparation of 2-substituted pyridines (US6054583) [1]. The 3-methyl substitution pattern on the pyridine ring, which differentiates this compound from the 6-methyl isomer, influences the regioselectivity of lithiation and subsequent electrophilic trapping. This application scenario leverages the compound's specific substitution pattern for generating functionalized pyridine scaffolds that are otherwise inaccessible from the 6-methyl analog [2].

Pharmaceutical Intermediate for Kinase Inhibitor Scaffold Construction

Bromopyridines are established intermediates in the construction of kinase inhibitors, and 2-(2-bromopropyl)-3-methylpyridine provides a reactive alkyl halide handle for introducing diversity elements onto pyridine-containing pharmacophores [1]. The secondary alkyl bromide moiety offers a balance between reactivity and selectivity that distinguishes it from more reactive primary bromides and less reactive chlorides. This selectivity profile makes the compound suitable for stepwise synthetic sequences where controlled nucleophilic displacement timing is required to preserve other functional groups during multistep medicinal chemistry campaigns [2].

Building Block for Tricyclic Antihistamine Intermediate Synthesis

Patent literature (US5998620) describes processes for preparing tricyclic compounds useful as antihistamines that employ bromo-substituted pyridine intermediates [1]. While 2-(2-bromopropyl)-3-methylpyridine is not explicitly named in this patent, the compound class is directly relevant to these synthetic methodologies. The 3-methyl substitution pattern differentiates this compound from other bromoalkylpyridines in the context of amine coupling reactions, where the position of the methyl group influences the steric accessibility of the pyridine nitrogen during amination steps [2].

Precursor for Pyridine-Based Coordination Complexes and Organometallic Catalysts

The 3-methylpyridine core of 2-(2-bromopropyl)-3-methylpyridine exhibits enhanced basicity (class-level pKa ≈ 5.68) compared to unsubstituted pyridine (pKa = 5.23), which alters its coordination behavior with transition metals [1]. The 2-bromopropyl substituent provides a functional handle for subsequent derivatization or metal-catalyzed cross-coupling. This combination of electronic modification (via the 3-methyl group) and reactive handle (via the 2-bromopropyl group) makes the compound a versatile precursor for synthesizing ligand libraries where pyridine basicity tuning is a critical parameter for catalyst optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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